molecular formula C23H25N5O5 B193070 Doxazosin, (S)- CAS No. 104874-86-4

Doxazosin, (S)-

Cat. No. B193070
M. Wt: 451.5 g/mol
InChI Key: RUZYUOTYCVRMRZ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doxazosin is an alpha-1 adrenergic receptor antagonist used to treat mild to moderate hypertension and urinary obstruction due to benign prostatic hyperplasia . It belongs to the general class of medicines called antihypertensives . It relaxes your veins and arteries so that blood can more easily pass through them . It also relaxes the muscles in the prostate and bladder neck, making it easier to urinate .


Synthesis Analysis

Doxazosin is extensively metabolized, with only about 5% of the administered dose excreted unchanged . It is metabolized in the liver to produce mainly O-demethylated and C-hydroxylated metabolites . The clearance of doxazosin, presumably in the liver, involves the production of these metabolites .

Scientific Research Applications

  • Prostate and Urological Applications :

    • Doxazosin is used in the treatment of benign prostatic hyperplasia (BPH), reducing cell proliferation and increasing collagen fibers in rat prostatic lobes, leading to tissue remodeling and reduced epithelial cell proliferation (Justulin, Delella, & Felisbino, 2008).
    • It has been found effective and safe in both normotensive and hypertensive patients with BPH, improving urodynamic and symptomatic parameters associated with the condition (Janknegt & Chapple, 1993).
  • Cardiovascular and Metabolic Effects :

    • Doxazosin's role in managing patients with metabolic syndrome, a risk factor for cardiovascular complications, has been highlighted. Its pleiotropic action contributes to the reduction of metabolic syndrome indices (Nowak, Jarosz-Popek, & Postuła, 2021).
    • It has been studied for its antihypertensive effects and is well-tolerated in the treatment of hypertension (Cox, Leader, Milson, & Singleton, 1986).
  • Cancer Research :

    • Doxazosin has been proposed as a potential novel therapy for breast cancer, demonstrating inhibitory effects on breast cancer cell proliferation and apoptosis by affecting EGFR and NF-kappaB signaling pathways (Hui, Fernando, & Heaney, 2008).
  • Endocrine Effects :

    • It has been shown to disturb testosterone homeostasis and change the transcriptional profile of steroidogenic machinery, cAMP/cGMP signaling, and adrenergic receptors in Leydig cells of adult rats (Stojkov, Janjic, Kostic, & Andric, 2013).
  • Environmental and Ecotoxicological Research :

  • Bone Metabolism :

    • Research has indicated that doxazosin may play a role in bone metabolism by increasing osteogenic differentiation of human mesenchymal stem cells, suggesting a potential protective effect against fracture risk (Choi, Lee, Lee, Chung, & Park, 2011).
  • Substance Abuse Treatment :

Safety And Hazards

Doxazosin may cause dizziness or fainting, especially when you first start taking it or when you start taking it again . You should be careful if you drive or do anything that requires you to be alert . Avoid standing for long periods of time or becoming overheated during exercise and in hot weather . Avoid getting up too fast from a sitting or lying position, or you may feel dizzy .

Future Directions

Doxazosin has been found to have a greater expulsion rate, a reduced expulsion time, and fewer pain episodes compared to the placebo group . The expulsion time of Doxazosin was shorter than that of Tamsulosin . This suggests potential future directions for the use of Doxazosin in medical expulsion therapy for distal ureteric calculi .

properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZYUOTYCVRMRZ-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@@H]4COC5=CC=CC=C5O4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doxazosin, (S)-

CAS RN

104874-86-4
Record name Doxazosin, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104874864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOXAZOSIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V916PA1IQJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxazosin, (S)-
Reactant of Route 2
Reactant of Route 2
Doxazosin, (S)-
Reactant of Route 3
Reactant of Route 3
Doxazosin, (S)-
Reactant of Route 4
Reactant of Route 4
Doxazosin, (S)-
Reactant of Route 5
Reactant of Route 5
Doxazosin, (S)-
Reactant of Route 6
Reactant of Route 6
Doxazosin, (S)-

Citations

For This Compound
112
Citations
RS Kirby, M Andersen, P Gratzke… - BJU …, 2001 - Wiley Online Library
… compared doxazosin GITS and doxazosin-S in 680 men. Doxazosin GITS was initiated at 4 mg once daily and titrated to 8 mg once daily after 7 weeks, and doxazosin-S was initiated at …
SH Taylor - The American Journal of Medicine, 1989 - Elsevier
… The effects are maximal on the standing blood pressure between two and four hours after ingestion; due to doxazosin’s relatively slow absorption, postural hypotension is infrequent. Its …
Number of citations: 25 www.sciencedirect.com
RS Kirby, MP O'Leary, C Carson - BJU international, 2005 - Wiley Online Library
… Briefly, this randomized, double-blind, double-dummy, parallel-group, multicentre trial compared doxazosin-XL 4 or 8 mg once daily and doxazosin-S 1–8 mg once daily in men with …
H Tian, L Ren, D HE, D Zhao - Chinese Pharmacological …, 1987 - pesquisa.bvsalud.org
Aim To study effects of intraduodenal administration of S-doxazosin, R-doxazosin and rac-doxazosin on the carotid blood pressure and urinary bladder function in anesthetized rats. …
Number of citations: 4 pesquisa.bvsalud.org
HL Elliott, PA Meredith, JL Reid - The American Journal of Cardiology, 1987 - Elsevier
… cent multiple-dose studies that measured plasma concentrations beyond 24 hours revealed doxazosin’s terminal elimination half-life as 22 hours.‘l The bioavailability of doxazosin was …
Number of citations: 68 www.sciencedirect.com
S MA, L REN, D Zhao, Z ZHU, M Wang… - Acta pharmacologica …, 2006 - Wiley Online Library
… anesthetized rats induced a dose-dependent decrease in the left ventricular systolic pressure and ±dp/dtmax, and the potency order of the 3 agents was R-doxazosin >rac-doxazosin >S…
Number of citations: 21 onlinelibrary.wiley.com
A Hatano, R Tang, PD Walden, H Lepor - European journal of …, 1996 - Elsevier
The α-adrenoceptor antagonist properties of doxazosin and its enantiomers were characterized using human prostate tissue and cell membranes isolated from rat-1 fibroblast …
Number of citations: 33 www.sciencedirect.com
HG Lu, LF Liu, LM Ren, QH Zhao, LH Duan… - Yao xue xue bao …, 2007 - europepmc.org
Doxazosin, a high selective alpha1-adrenoceptor antagonist, is considered as the first-line therapy for the patients with benign prostatic hyperplasia (BPH) and also produce several …
Number of citations: 7 europepmc.org
K Liu, D Zhong, X Chen - Journal of Chromatography B, 2010 - Elsevier
An enantioselective and sensitive method was developed and validated for determination of doxazosin enantiomers in human plasma by liquid chromatography–tandem mass …
Number of citations: 31 www.sciencedirect.com
I Os - International Journal of Clinical Pharmacology & …, 2006 - search.ebscohost.com
Objective: To examine (1) the relative therapeutic equivalence of 4 mg doxazosin gastrointestinal therapeutic system (DOX GITS) and 4 mg doxazosin standard (DOX-S4) and (2) the …
Number of citations: 12 search.ebscohost.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.